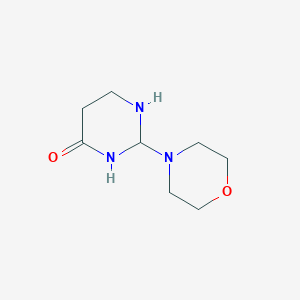
2-Butenedioic acid, 2-ethyl-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid, 2-ethyl-, (2Z)-, also known as (2Z)-2-ethylbut-2-enedioic acid, is an organic compound with the molecular formula C6H8O4. It is a derivative of butenedioic acid, characterized by the presence of an ethyl group attached to the second carbon atom in the butenedioic acid structure. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-ethyl-, (2Z)- can be achieved through several methods. One common approach involves the esterification of maleic acid with ethanol, followed by the isomerization of the resulting diethyl maleate to the (2Z)-isomer. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Butenedioic acid, 2-ethyl-, (2Z)- often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or crystallization techniques to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid, 2-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
2-Butenedioic acid, 2-ethyl-, (2Z)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of resins, coatings, and adhesives, owing to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 2-Butenedioic acid, 2-ethyl-, (2Z)- exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and carboxylic acid groups, which can participate in a range of chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Maleic acid: A related compound with similar reactivity but without the ethyl group.
Fumaric acid: An isomer of maleic acid with different geometric configuration.
Diethyl maleate: An ester derivative of maleic acid used in similar applications.
Uniqueness
2-Butenedioic acid, 2-ethyl-, (2Z)- is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence the compound’s behavior in chemical reactions and its applications in various fields.
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(Z)-2-ethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |
Clave InChI |
SASYHUDIOGGZCN-ARJAWSKDSA-N |
SMILES isomérico |
CC/C(=C/C(=O)O)/C(=O)O |
SMILES canónico |
CCC(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


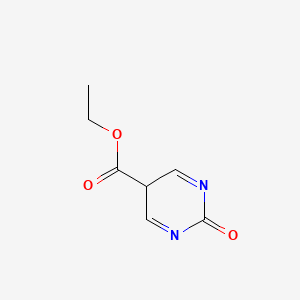
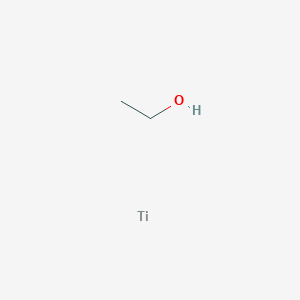
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)

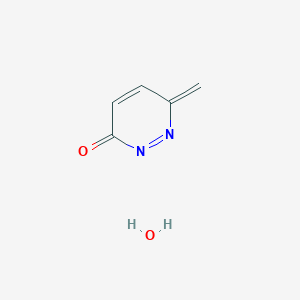
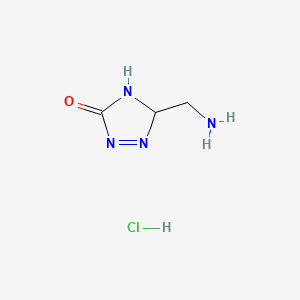
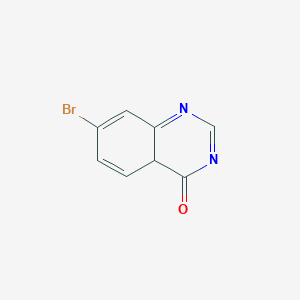

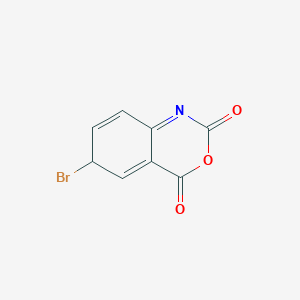
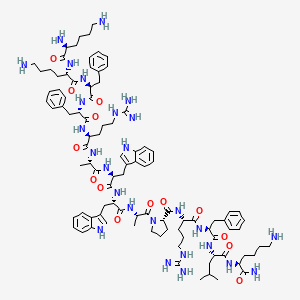
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
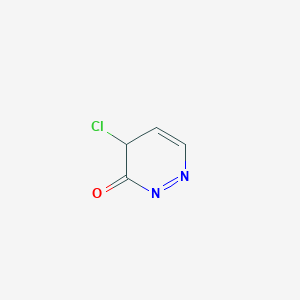
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
